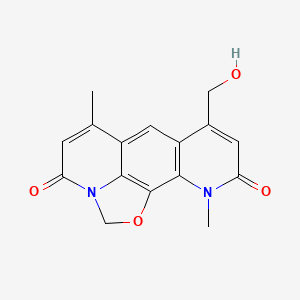
CCRIS 779
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and functional groups such as hydroxyl and epoxy groups. It is of significant interest in scientific research due to its potential biological activity and its role in studying the mechanisms of carcinogenesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CCRIS 779 typically involves photochemical cyclization. This method is efficient and allows for the preparation of the compound with high specificity . The reaction conditions often include the use of specific solvents and controlled light exposure to induce the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of photochemical cyclization can be adapted for larger-scale production with appropriate modifications to the reaction setup and conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the epoxy group, converting it into diols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced diols, and substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a model system to study the reactivity of PAHs and their derivatives. It helps in understanding the chemical behavior of complex aromatic systems.
Biology and Medicine: In biological research, CCRIS 779 is studied for its interactions with DNA. It forms DNA adducts, which are crucial in understanding the mechanisms of mutagenesis and carcinogenesis .
Industry: While its direct industrial applications are limited, the compound’s study provides insights into the behavior of PAHs in environmental and industrial contexts, aiding in the development of safety protocols and remediation strategies.
作用機序
The compound exerts its effects primarily through the formation of DNA adducts. The epoxy group reacts with nucleophilic sites on DNA, forming covalent bonds. This interaction can lead to mutations and disruptions in DNA replication and transcription, contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are related to the cellular response to DNA damage.
類似化合物との比較
Benzo[a]pyrene: Another PAH with similar DNA adduct-forming properties.
Chrysene: A PAH that also forms DNA adducts but with different reactivity patterns.
Benz[a]anthracene: A closely related compound with similar structural features and biological activity.
Uniqueness: CCRIS 779 is unique due to its specific arrangement of hydroxyl and epoxy groups, which influence its reactivity and interaction with biological molecules. Its study provides distinct insights into the structure-activity relationships of PAHs and their derivatives .
特性
CAS番号 |
63038-82-4 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChIキー |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















